molecular formula C17H17N3O3 B11196790 N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]furan-2-carboxamide

N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]furan-2-carboxamide

Cat. No.: B11196790
M. Wt: 311.33 g/mol
InChI Key: HKSORQDDGWNOHI-UHFFFAOYSA-N
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Description

N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a furan ring, a carboxamide group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Alkylation: The oxadiazole intermediate is then alkylated using a suitable alkylating agent to introduce the 2-methyl-1-propyl group.

    Coupling with furan-2-carboxylic acid: The final step involves coupling the alkylated oxadiazole with furan-2-carboxylic acid or its derivatives under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary depending on the substituent, but typical reagents include halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may produce amines.

Scientific Research Applications

N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]benzamide: Similar structure but with a benzamide group instead of a furan ring.

    N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

N-[2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]furan-2-carboxamide

InChI

InChI=1S/C17H17N3O3/c1-11(2)14(18-16(21)13-9-6-10-22-13)17-19-15(20-23-17)12-7-4-3-5-8-12/h3-11,14H,1-2H3,(H,18,21)

InChI Key

HKSORQDDGWNOHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

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